![molecular formula C11H9F2NO6 B2439360 (2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid CAS No. 924873-01-8](/img/structure/B2439360.png)

(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

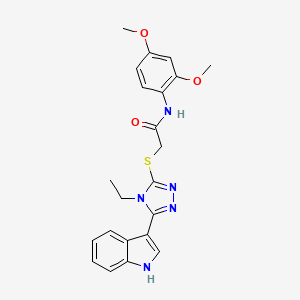

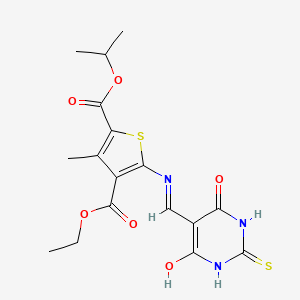

The compound is a derivative of acrylic acid, which is a simple carboxylic acid. The molecule contains a difluoromethoxy group, a methoxy group, and a nitro group attached to a phenyl ring. These functional groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, with the difluoromethoxy, methoxy, and nitro groups as substituents, and an acrylic acid moiety .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and difluoromethoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the nitro group could potentially make the compound explosive under certain conditions .Aplicaciones Científicas De Investigación

Chemical Reactions and Derivatives

- The reaction of similar nitroacrylates with toluene and titanium tetrachloride produces various chemical compounds, including benzoxazines and aldehydes, demonstrating the potential reactivity of (2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid in synthetic chemistry (Hirotani & Zen, 1994).

Asymmetric Hydrogenation

- Asymmetric hydrogenation of similar acrylic acids yields products with high optical purity, indicating that this compound might be amenable to similar asymmetric synthesis processes (Stoll & Süess, 1974).

Anti-Malarial Agents

- Derivatives of similar acrylic acids have been developed as novel leads for anti-malarial agents, suggesting potential pharmaceutical applications for this compound (Wiesner et al., 2003).

Photohydrolysis in Polyelectrolyte Films

- In studies involving poly(acrylic acid), esterified compounds are incorporated into films and undergo photohydrolysis upon UV exposure. This suggests potential applications of this compound in materials science and photoreactive films (Jensen et al., 2004).

Antibacterial Activities

- Similar compounds to this compound have shown strong antibacterial activities against Staphylococcus aureus, indicating its potential as an antimicrobial agent (Hirao et al., 1971).

Synthesis of Cyclic Compounds

- The catalytic hydrogenation of similar esters leads to various cyclic compounds, highlighting the utility of this compound in the synthesis of cyclic hydroxamic acids and lactams (Hartenstein & Sicker, 1993).

Synthesis of Carbostyrils

- The reduction cyclization of similar propionic acids has been used to synthesize carbostyrils, suggesting that this compound could be used in similar syntheses (McCord et al., 1985).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO6/c1-19-8-4-6(2-3-10(15)16)7(14(17)18)5-9(8)20-11(12)13/h2-5,11H,1H3,(H,15,16)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJRBVVPAMPCOH-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)O)[N+](=O)[O-])OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-])OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2439290.png)

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2439292.png)

![4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2439293.png)

![3-(2-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2439297.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2439298.png)